N-(2-methylphenyl)-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide
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Overview
Description
The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about the compound’s class or family, and its relevance or use in certain fields .
Synthesis Analysis
This involves a detailed examination of the methods used to synthesize the compound. It may include the starting materials, reagents, catalysts, reaction conditions, and steps involved in the synthesis .Molecular Structure Analysis
This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular structure of the compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes identifying the reactants, products, and the conditions under which the reaction occurs .Physical and Chemical Properties Analysis
This involves determining properties such as the compound’s melting point, boiling point, solubility, and stability. It may also include studying the compound’s reactivity with other substances .Scientific Research Applications
Enzyme Inhibition and Antitumor Activity
Research has shown that N-(2-methylphenyl)-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide derivatives exhibit significant potential in inhibiting various enzymes and displaying antitumor activities. These derivatives have been identified as potent and selective inhibitors of specific kinases, such as Met kinase, which is crucial in cancer development. For instance, certain substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides have shown complete tumor stasis in certain cancer models following oral administration, highlighting their therapeutic potential in oncology (Schroeder et al., 2009).
Synthesis and Structural Analysis
The synthesis and structural characterization of this compound and its derivatives are crucial for understanding their chemical and biological properties. Studies have detailed various methods for synthesizing these compounds and analyzing their molecular structures using techniques like FT-IR, FT-Raman, and molecular dynamics simulations. These analyses aid in identifying the most reactive sites in the molecule and predicting its potential biological activity (Ranjith et al., 2017).
Molecular Docking and Pharmacological Potential
Molecular docking studies have been conducted to explore the binding affinity of this compound derivatives with various biological targets. This research is instrumental in predicting the pharmacological potential of these compounds. For example, certain derivatives have shown promising results in docking studies against specific protein targets, indicating their potential efficacy in treating diseases like cancer and bacterial infections (Chavan et al., 2018).
Antimicrobial and Antioxidant Properties
Some derivatives of this compound have demonstrated significant antimicrobial and antioxidant properties. These compounds have been tested against various bacterial strains and fungi, showing promising results in inhibiting microbial growth and demonstrating antioxidant capabilities (Ali et al., 2021).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
N-(2-methylphenyl)-4-oxo-1-phenylpyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O2/c1-13-7-5-6-10-15(13)19-18(23)17-16(22)11-12-21(20-17)14-8-3-2-4-9-14/h2-12H,1H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUOWAIUTCXMEDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=NN(C=CC2=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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